Nexturastat A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

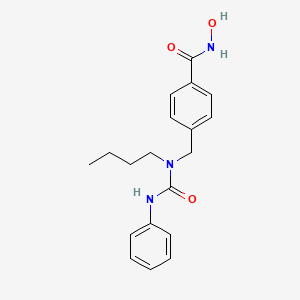

Nexturastat A is an aryl urea derivative that acts as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 5.02 +/- 0.60 nM . It exhibits immunomodulatory and anticancer chemotherapeutic activities . In melanoma cells, Nexturastat A inhibits cell proliferation, upregulates the expression of MHC class I, and induces G1 phase cell cycle arrest without stimulating apoptosis .

Synthesis Analysis

Nexturastat A was developed by structural modification of aryl urea HDAC inhibitors . The synthesis of Nexturastat A involves the use of N-Boc-O-alkylhydroxylamines, which were synthesized either by O-alkylation of N-Boc-hydroxylamine with 1-bromopropane or by the N-Boc protection of O-benzyl hydroxylamine .Molecular Structure Analysis

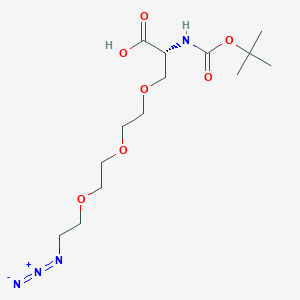

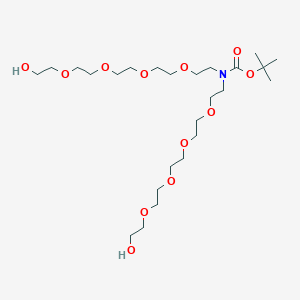

The molecular structure of Nexturastat A was designed to improve HDAC6 selectivity . The focus of the rational design revolved around structural modifications of Nexturastat A by the introduction of an alkoxyurea-based connecting unit .Chemical Reactions Analysis

Nexturastat A demonstrates improved HDAC6 selectivity and superior antileukaemia activity . The treatment with Nexturastat A reduces the functionality of STAT3 in CRC cells, impacting the expression of immunomodulatory genes involved in the inflammatory and immune responses .Physical And Chemical Properties Analysis

Nexturastat A has a molecular formula of C19H23N3O3 and a molecular weight of 341.4 g/mol . It has a computed XLogP3-AA of 2.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .科学研究应用

Immunotherapy Enhancement

Nexturastat A has been found to improve anti-CD47 immunotherapy . Cancer cells can overexpress CD47, an innate immune checkpoint that prevents phagocytosis upon interaction with signal regulatory protein alpha (SIRPα) expressed in macrophages and other myeloid cells . Nexturastat A, as a histone deacetylase 6 inhibitor (HDAC6i), has immunomodulatory properties, such as controlling macrophage phenotype and inflammatory properties . It enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype .

Regulation of Macrophage Phenotype

Nexturastat A plays a role in regulating macrophage phenotype and phagocytic function . It has been observed that HDAC6 inhibition diminished the expression of SIRPα, increased the expression of other pro-phagocytic signals in macrophages, and downregulated CD47 expression in mouse and human melanoma cells .

Enhancement of Antitumoral Phagocytic Capacity

The regulatory role of Nexturastat A on the CD47/SIRPα axis translates into enhanced antitumoral phagocytic capacity of macrophages . This was observed in macrophages treated with Nexturastat A and anti-CD47 .

Photothermal Therapy (PTT)

Nexturastat A has been co-encapsulated with indocyanine green (ICG), a PTT agent, within poly (lactic-co-glycolic) acid (PLGA) nanoparticles . This combination of PTT with epigenetic therapy elicits favorable cytotoxic and immunomodulatory responses that result in improved survival in melanoma-bearing mice .

Epigenetic Therapy

Nexturastat A functions as an effective epigenetic therapy agent by inhibiting the expression of pan-histone deacetylase (HDAC) and HDAC6-specific activity in melanoma cells .

作用机制

Target of Action

Nexturastat A is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a part of the machinery of the epigenetic apparatus and plays a crucial role in the formation of corepressor complexes involved in chromatin remodeling and gene expression .

Mode of Action

Nexturastat A interacts with HDAC6, inhibiting its function. This inhibition leads to an increase in the acetylation of histones, which can alter gene expression . Specifically, Nexturastat A has been shown to downregulate the expression of CD47 in mouse and human melanoma cells . CD47 is an innate immune checkpoint that prevents phagocytosis upon interaction with signal regulatory protein alpha (SIRPα) expressed in macrophages and other myeloid cells .

Biochemical Pathways

The inhibition of HDAC6 by Nexturastat A affects several biochemical pathways. It enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype . Additionally, it diminishes the expression of SIRPα, increases the expression of other pro-phagocytic signals in macrophages , and modulates the expression of a variety of immune-regulatory proteins in the tumor microenvironment, including PD-L1, PD-L2, MHC class I, B7-H4, and TRAIL-R1 .

Pharmacokinetics

It is known that the systemic administration of hdac6 inhibitors, including nexturastat a, can enhance the in vivo antitumor activity of anti-cd47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .

Result of Action

Nexturastat A has been shown to have significant effects on cellular processes. It impairs the viability of multiple myeloma cells in a dose- and time-dependent manner . It also provokes a cell cycle arrest at the G1 phase in these cells . Furthermore, it promotes apoptosis of multiple myeloma cells via transcriptional activation of the p21 promoter .

Action Environment

The action of Nexturastat A can be influenced by the tumor microenvironment. For instance, the systemic administration of HDAC6 inhibitors, including Nexturastat A, enhances the in vivo antitumor activity of anti-CD47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .

安全和危害

未来方向

Nexturastat A has shown promising results in preclinical models of HER2+ positive breast cancer . It has also been found to improve in vivo PD-1 immune blockade . These findings provide the rationale for the future advancement of this novel HDAC6 inhibitor as a potential therapeutic anti-myeloma agent .

属性

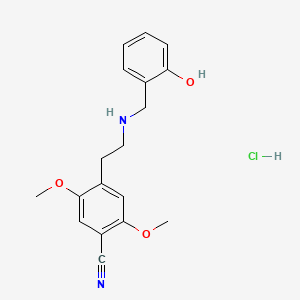

IUPAC Name |

4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXMCPARMXZQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nexturastat A | |

CAS RN |

1403783-31-2 |

Source

|

| Record name | Nexturastat A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)